molecular formula C25H41N3O5 B1498334 6N7G3US2AH CAS No. 819871-13-1

6N7G3US2AH

Cat. No.: B1498334
CAS No.: 819871-13-1
M. Wt: 463.6 g/mol
InChI Key: GLKQQPKRLLPLBN-ICSRJNTNSA-N
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Description

6N7G3US2AH, identified as Bis(tert-butoxycarbonyl) lisdexamphetamine and with CAS registry number 819871-13-1, is a strategically protected synthetic intermediate of significant importance in pharmaceutical research and development . Its primary research application lies in the multi-step synthesis of lisdexamfetamine, a prodrug medication used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) . The compound features a core L-lysine framework where both the α-amino and ε-amino groups are protected by acid-labile tert-butoxycarbonyl (Boc) groups, yielding the molecular formula C₂₅H₄₁N₃O₅ and a molecular weight of 463.6 g/mol . The key research value of this protected intermediate is its role in enabling selective chemical transformations. By masking the highly reactive amine functionalities, the Boc groups prevent undesirable side reactions and allow researchers to specifically activate and couple the carboxylic acid group of the lysine derivative with the amine group of D-amphetamine to form the required amide bond . This precise blocking strategy is fundamental to achieving high-purity synthesis of the target amide linkage, which is the core structure of the lisdexamfetamine prodrug. Following the coupling reaction, the Boc protecting groups can be cleanly removed under controlled acidic conditions, such as with hydrochloric acid or methanesulfonic acid, to deprotect the intermediate and yield the final active pharmaceutical ingredient, lisdexamfetamine, or its pharmaceutically acceptable salts like lisdexamfetamine dimesylate . Beyond its primary role as a synthetic precursor, this Boc-protected compound is also widely utilized as a critical reference standard in analytical chemistry . Its well-defined structure and properties make it suitable for the development and validation of analytical methods, including High-Performance Liquid Chromatography (HPLC), which are essential for ensuring the identity, quality, and purity of the final pharmaceutical product. It further aids in the identification and characterization of process-related impurities that may arise during the manufacturing process, thereby supporting robust quality control protocols in pharmaceutical research . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxo-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O5/c1-18(17-19-13-9-8-10-14-19)27-21(29)20(28-23(31)33-25(5,6)7)15-11-12-16-26-22(30)32-24(2,3)4/h8-10,13-14,18,20H,11-12,15-17H2,1-7H3,(H,26,30)(H,27,29)(H,28,31)/t18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKQQPKRLLPLBN-ICSRJNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652361
Record name N~2~,N~6~-Bis(tert-butoxycarbonyl)-N-[(2S)-1-phenylpropan-2-yl]-L-lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819871-13-1
Record name C,C'-Bis(1,1-dimethylethyl) N,N'-((1S)-1-((((1S)-1-methyl-2-phenylethyl)amino)carbonyl)-1,5-pentanediyl)bis(carbamate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0819871131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~6~-Bis(tert-butoxycarbonyl)-N-[(2S)-1-phenylpropan-2-yl]-L-lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(TERT-BUTOXYCARBONYL) LISDEXAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7G3US2AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Derivative Chemistry of 6n7g3us2ah

Primary Synthetic Routes for 6N7G3US2AH

The synthesis of the core structure of this compound hinges on the selective protection of the L-lysine amino groups. The precursor, Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH), is a crucial intermediate whose preparation is a well-established procedure in peptide synthesis. rsc.orgchemicalbook.com

Protection of Lysine (B10760008) Amino Groups via tert-Butoxycarbonyl (Boc) Functionalization

The primary method for preparing the core of this compound involves the simultaneous protection of both the α- and ε-amino groups of L-lysine using a tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting L-lysine with an excess of a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.org The Boc group is favored for its stability under a wide range of basic and nucleophilic conditions, while being easily removable under acidic conditions, which allows for orthogonal protection strategies in more complex syntheses. organic-chemistry.orgbzchemicals.com

The reaction transforms the bifunctional amino acid into a derivative where the reactive amino groups are masked, allowing for selective reaction at the carboxyl group, such as the amide bond formation required to introduce the phenylpropan-2-yl moiety. Stepwise protection is also possible, where the α-amino group is first protected, followed by the ε-amino group, though one-pot syntheses are common for producing the di-Boc derivative directly.

Reaction Conditions and Reagent Selection in Boc Protection

The efficiency and yield of the Boc protection of lysine are highly dependent on the reaction conditions and the choice of reagents. The reaction is typically performed in a biphasic solvent system, such as a mixture of dioxane and water or tetrahydrofuran (B95107) (THF) and water. rsc.orggoogle.com

A base is essential to neutralize the acidic protons of the amino acid and to facilitate the nucleophilic attack of the amino groups on the Boc anhydride. Common bases include sodium bicarbonate and sodium hydroxide. rsc.orggoogle.com Careful control of pH, generally maintained between 8.5 and 11, is critical to ensure the reaction proceeds efficiently and to minimize side reactions. google.com The temperature is also a key parameter; the reaction is often initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature to control the exothermic reaction and prevent degradation of the Boc anhydride. rsc.orggoogle.com

Table 1: Representative Reaction Conditions for Boc Protection of Lysine

Parameter Condition Purpose/Comment Source(s)
Starting Material L-lysine or L-lysine hydrochloride The free amino acid or its more soluble salt. rsc.orggoogle.com
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O) Standard reagent for Boc protection; used in excess (2.2-3.0 equivalents). rsc.org
Solvent System Dioxane/Water (1:1) or THF/Water Provides solubility for both the amino acid and the organic reagent. rsc.orggoogle.com
Base Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) Maintains alkaline pH (8.5-11) to deprotonate amino groups. rsc.org
Temperature 0 °C to Room Temperature Initial cooling controls the reaction rate, followed by stirring at ambient temperature for several hours to ensure completion. rsc.orggoogle.com

| Workup | Acidification (e.g., with HCl) to pH 2-3 | Precipitates the product (Boc-Lys(Boc)-OH), which is then extracted with an organic solvent like ethyl acetate (B1210297). | rsc.org |

Advanced Synthetic Transformations Involving this compound

The phenylpropan-2-yl group within the this compound structure provides a site for advanced chemical modifications, particularly through radical chemistry.

Multicomponent Radical Reactions of the Phenylpropan-2-yl Moiety

The phenylpropan-2-yl moiety can participate in advanced multicomponent reactions, specifically in photoinduced sequential radical additions. These reactions allow for the formation of multiple new bonds in a single operation, offering a powerful tool for structural diversification. In this context, the phenylpropan-2-yl group can act as a precursor to a radical species that engages with various radical partners.

These transformations typically involve the generation of a radical which can then add to partners such as alkynes, alkenes, or isocyanides. The process is often mediated by organochalcogen compounds, such as diphenyl diselenide ((PhSe)₂) or diphenyl ditelluride ((PhTe)₂), under photoirradiation. Such reactions are part of a broader class of radical-radical cross-coupling and multicomponent processes that have gained significant attention for their efficiency in building molecular complexity. thieme-connect.desemanticscholar.orgresearchgate.net

Selectivity Trends in Radical Additions with Various Partners

Selectivity is a key consideration in radical reactions. In the context of the phenylpropan-2-yl moiety, the choice of mediator and reaction partner influences the outcome. Research has shown that selenium-based mediators exhibit distinct selectivity. For instance, PhSe- radicals show a preference for attacking terminal alkynes in sequential radical additions.

The efficiency of trapping the carbon-centered radical intermediate also varies. Higher-period dichalcogenides, such as (PhTe)₂, have demonstrated superior ability to capture the carbon radical compared to their lighter counterparts. This trend allows for a degree of control over the reaction pathway and the final product structure. The general principles of radical stability and the "persistent radical effect" often govern the high selectivity observed in these cross-coupling reactions. thieme-connect.de

Table 2: Selectivity in Photoinduced Radical Additions

Mediator Radical Partner Observation Source(s)
Diphenyl diselenide ((PhSe)₂) Terminal Alkynes Preferential attack on the alkyne.

Optimization of Reaction Parameters for this compound Chemistry

Optimizing reaction parameters is crucial for maximizing yields and purity in the synthesis of both the Boc-protected lysine precursor and its subsequent derivatives.

For the initial Boc protection step, key parameters to optimize include temperature, solvent, and the stoichiometry of the reagents. Maintaining the reaction temperature between 20–25 °C is often optimal for maximizing the yield of the desired product while minimizing the degradation of the Boc group, which can occur at higher temperatures. The choice of solvent can affect the solubility of reagents and the reaction kinetics. Furthermore, precise control over pH is necessary to prevent side reactions like racemization.

In subsequent steps, such as the amide coupling to form this compound, optimization involves screening coupling agents (e.g., HOBT, EDC), bases (e.g., DIPEA), and solvents to achieve high coupling efficiency. rsc.org For the advanced radical reactions, parameters such as the choice of solvent can have a significant impact. For example, related radical halogenations of the phenylpropan-2-yl moiety show high yields in nitrile solvents like acetonitrile (B52724).

Table 3: Optimization of Reaction Parameters

Reaction Stage Parameter Optimal Range/Condition Impact on Outcome Source(s)
Boc Protection Temperature 20–25 °C Maximizes yield and minimizes Boc group degradation.
pH 8.5–11.0 Ensures deprotonation of amines and minimizes racemization risk. google.com
Solvent Anhydrous acetonitrile or DMF Enhances solubility and reaction rates for related coupling reactions.
Radical Halogenation Solvent 100% Acetonitrile Leads to high yields (e.g., 95%) with short reaction times.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of Boc-protected amines, significantly influencing reaction rates and yields. The protection of amines is commonly achieved using di-tert-butyl dicarbonate (Boc)₂O. The solvent can affect the solubility of reagents and the stability of intermediates, thereby dictating the efficiency of the N-tert-butoxycarbonylation. wordpress.com

For instance, studies on the N-Boc protection of various amines have demonstrated that solvent choice can be pivotal. While anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) are common, aqueous systems are also employed. acs.orgfishersci.co.uk The use of a water/methanol (B129727)/triethylamine mixture has been reported as an effective system for the Boc protection of aminoglycosides, leading to high yields. wordpress.com In some cases, solvent-free conditions have been shown to be highly efficient for the Boc protection of amines and hydrazines. sigmaaldrich.com

The deprotection of Boc groups is also highly dependent on the solvent system. Thermolytic deprotection, for example, shows marked differences in efficiency based on the solvent used. A study on the thermal deprotection of N-Boc derivatives in a continuous flow system highlighted that trifluoroethanol (TFE) and methanol (MeOH) were generally superior to tetrahydrofuran (THF) and toluene. For the deprotection of N-Boc imidazole, 100% yield was achieved at 120°C in TFE and MeOH, while significantly higher temperatures were required to achieve comparable yields in THF and toluene. acs.org

Table 1: Effect of Solvent on the Thermal Deprotection of N-Boc Imidazole at a 30-minute Residence Time

SolventTemperature (°C)Yield (%)
Trifluoroethanol (TFE)120100
Methanol (MeOH)120100
Tetrahydrofuran (THF)12047
Toluene1200
Tetrahydrofuran (THF)20097
Toluene20093
Data sourced from a study on selective thermal deprotection in continuous flow. acs.org

Temperature Influence on Synthetic and Deprotection Processes

Temperature is a key factor controlling the kinetics of both the introduction and cleavage of the Boc protecting group. The synthesis of Boc-protected amines is often carried out at room temperature, but moderate heating can be employed to accelerate the reaction. fishersci.co.uk For example, the Boc protection of aminoglycosides in a water/methanol/triethylamine system is conducted at 55°C overnight. wordpress.com

The influence of temperature is particularly pronounced in the deprotection of Boc groups. Thermal deprotection, which avoids the use of strong acids, is highly temperature-dependent. Research on the water-mediated deprotection of N-Boc-aniline demonstrated a significant increase in yield with rising temperature. At 130°C, the yield after four hours was 39%, which increased to 86% at 150°C for the same duration. researchgate.net This highlights the direct correlation between temperature and reaction rate in thermolytic deprotection. In another study, complete deprotection of a Boc group at 50°C required approximately 3 hours, whereas at 80°C, the reaction was complete in less than a third of that time.

Table 2: Effect of Temperature on the Yield of Water-Mediated N-Boc-Aniline Deprotection

Temperature (°C)Reaction Time (hours)Yield (%)
130212
130439
150486
Data from a report on N-Boc deprotection of aromatic and aliphatic amines. researchgate.net

Comparative Analysis with Analogous Protecting Group Strategies

Evaluation of Deprotection Rates (e.g., under Trifluoroacetic Acid Conditions)

The deprotection of the Boc group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being a standard reagent. acs.orgamericanpeptidesociety.org The kinetics of this cleavage can be complex. Studies have shown that the deprotection of a Boc-protected amine with hydrochloric acid exhibits a second-order dependence on the acid concentration. In contrast, deprotection with TFA can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, necessitating a large excess of the acid for a reasonable reaction rate. nih.govacs.org

The Cbz group is typically removed by catalytic hydrogenolysis, a condition under which the Boc group is stable. Conversely, the Boc group's lability to acid allows for its removal while the Cbz group remains intact under mild acidic conditions, though stronger acidic conditions will cleave the Cbz group. rsc.org The Fmoc group is base-labile, typically removed with piperidine, and is therefore orthogonal to the acid-labile Boc group. numberanalytics.comamericanpeptidesociety.org This orthogonality is fundamental in solid-phase peptide synthesis. wikipedia.org While direct comparative rate constants under identical TFA conditions are not always readily available in a single study, the general order of acid lability is Boc > Cbz.

Table 3: General Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationTypical Deprotection ConditionsStability
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)Stable to base, hydrogenolysis
BenzyloxycarbonylCbzCatalytic Hydrogenolysis, Strong AcidStable to mild acid and base
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Stable to acid, hydrogenolysis
This table provides a general overview of the properties of these protecting groups. rsc.orgnumberanalytics.comamericanpeptidesociety.org

Assessment of Halogenation Yields in Functionalization Reactions

The stability of the Boc protecting group under various reaction conditions is crucial for its utility in multi-step syntheses. Halogenation reactions are a common class of transformations, and the compatibility of the Boc group is an important consideration. The Boc group is generally stable to a variety of halogenating agents, allowing for the functionalization of other parts of the molecule.

For example, visible-light-induced chloro-trifluoromethylation of alkenes containing N-Boc-protected amines proceeds in high yield (91%). mdpi.com Similarly, the bromination of certain aromatic compounds bearing a Boc-protected amine can be achieved with high efficiency. In one study, bromination of a bis-Boc substrate with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a catalyst resulted in an 87% yield of the tribrominated product. acs.org These examples demonstrate that the Boc group is robust enough to withstand these halogenation conditions, enabling selective transformations on complex molecules.

Table 4: Examples of Halogenation Yields in the Presence of a Boc-Protecting Group

Reaction TypeSubstrate TypeHalogenating AgentYield (%)
Chloro-trifluoromethylationAlkene with N-Boc amineTogni's reagent II / Ru(bpy)₃Cl₂91
BrominationBis-Boc protected aromaticDBDMH / TPS catalyst87
IodinationNicotine (unprotected)NIS / TFA75
Data sourced from studies on photocatalytic halogenation and total synthesis. mdpi.comacs.org

Mechanistic Principles of 6n7g3us2ah As a Protecting Group

Role of Boc Groups in Amine Functional Group Protection

The primary role of the tert-butoxycarbonyl (Boc) groups in the 6N7G3US2AH molecule is to protect amine functionalities. umich.edu Amines are inherently nucleophilic and basic, which can lead to undesirable side reactions during various synthetic transformations. To circumvent this, a protecting group is introduced to temporarily mask the reactivity of the amine. csic.es The Boc group achieves this by converting the amine into a carbamate (B1207046). researchgate.net

This transformation is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.orgnsf.gov The nucleophilic amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a tert-butoxide and carbon dioxide, or a tert-butyl carbonate leaving group that then decomposes, results in the formation of the stable N-Boc protected amine. nsf.gov This carbamate linkage effectively delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group, thereby reducing its nucleophilicity and basicity and rendering it unreactive towards many reagents. acs.org

Table 1: Key Features of Boc Protecting Group

Feature Description
Protection Method Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). rsc.org
Resulting Functional Group Carbamate.
Effect on Amine Reduces nucleophilicity and basicity. acs.org

| Common Application | Peptide synthesis and other complex organic syntheses. rsc.orgnih.gov |

Selective Deprotection Mechanisms of Boc Groups under Acidic Conditions

A key advantage of the Boc protecting group is its susceptibility to cleavage under acidic conditions, allowing for selective deprotection when desired. rsc.org The most common reagents used for the removal of the Boc group are strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent. umich.edunih.gov

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid. researchgate.net This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent steps. The lone pair of electrons on the nitrogen atom then moves to form a double bond with the carbonyl carbon, leading to the cleavage of the oxygen-tert-butyl bond. This step is driven by the formation of a stable tertiary carbocation, the tert-butyl cation.

The tert-butyl cation is a relatively stable carbocation due to hyperconjugation and the inductive effect of the three methyl groups. This stability is a crucial factor in the facility of the Boc deprotection reaction. The other product of this fragmentation is a carbamic acid intermediate. researchgate.net

Protonation-Induced Carbamate Decomposition and Carbon Dioxide Release

Following the formation of the tert-butyl cation and the carbamic acid, the deprotection process proceeds to the final steps. The carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. researchgate.net This release of a gaseous byproduct helps to drive the reaction to completion according to Le Chatelier's principle.

Table 2: Steps in Acidic Deprotection of Boc Group

Step Description Key Intermediates/Products
1. Protonation The carbonyl oxygen of the Boc group is protonated by a strong acid. researchgate.net Protonated carbamate.
2. Fragmentation Cleavage of the O-tert-butyl bond to form a stable tert-butyl cation and a carbamic acid. tert-butyl cation, carbamic acid.
3. Decarboxylation The unstable carbamic acid decomposes to release carbon dioxide. researchgate.net Free amine, carbon dioxide.

| 4. Protonation of Amine | The liberated amine is protonated by the excess acid. researchgate.net | Ammonium salt. |

Stability Characteristics under Basic Conditions

A significant advantage of the Boc protecting group, and by extension the this compound compound, is its stability under basic conditions. nih.gov While susceptible to acidic cleavage, Boc-protected amines are generally resistant to a wide range of basic and nucleophilic reagents. researchgate.net This stability allows for the selective manipulation of other functional groups within a molecule that may be base-labile, without affecting the protected amine.

The stability of the Boc group in basic media is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack. researchgate.net Furthermore, the electron-donating nature of the tert-butyl group does not sufficiently activate the carbonyl group towards nucleophilic attack under basic conditions. While deprotection under strongly basic conditions has been reported in specific cases, it is not a general or widely used method for unactivated primary Boc groups. nih.gov This orthogonality to base-labile protecting groups, such as the Fmoc (9-fluorenylmethoxycarbonyl) group, makes the Boc group a valuable tool in complex synthetic strategies, particularly in solid-phase peptide synthesis. researchgate.net

Mechanistic Contributions of the Phenylpropan-2-yl Moiety to Reactivity

Steric Hindrance: The phenylpropan-2-yl group is a bulky substituent. This steric bulk can influence the reactivity of the adjacent amide bond and the nearby Boc-protected amine. The presence of this group can sterically shield the amide carbonyl from nucleophilic attack, potentially affecting the rate of any reactions involving this part of the molecule. Studies on similar structures have shown that bulky substituents can decrease reaction yields due to steric hindrance. This steric shielding could also influence the rate of deprotection of the adjacent Boc group by sterically hindering the approach of the acid catalyst.

The presence of the phenylpropan-2-yl group can also influence the conformation of the molecule, which in turn can affect reactivity. The steric interactions between the phenylpropan-2-yl group and the rest of the molecule can favor certain conformations that may either facilitate or hinder access to reactive sites. rsc.org

Advanced Applications of 6n7g3us2ah in Chemical and Biological Systems

Integration in Peptide Synthesis Methodologies

6N7G3US2AH serves as a valuable building block in peptide synthesis due to its protected amine functionalities. The Boc groups allow for the temporary masking of amino groups, which is crucial for controlled coupling reactions during peptide chain elongation.

Enhancement of Peptide Yield and Purity

In peptide synthesis, the strategic use of protecting groups like the Boc groups in this compound is fundamental to preventing unwanted side reactions, such as self-coupling or reactions at unintended sites. By selectively protecting the α-amino group and the ε-amino group of the lysine (B10760008) moiety, this compound ensures that peptide bond formation occurs specifically at the desired location. This controlled reactivity is essential for maximizing the yield of the target peptide sequence and minimizing the formation of impurities, including truncated sequences and peptides with incorrect amino acid insertions. The ability to remove the Boc groups under specific acidic conditions allows for the deprotection step to be carried out selectively, further contributing to the purity of the final peptide product.

Contributions to Peptide Stability and Bioactivity in In Vitro Studies

The incorporation of modified amino acids, such as the lysine derivative present in this compound, into peptide sequences can influence the resulting peptide's conformational stability and biological activity. While the Boc groups themselves are typically removed in the final stages of synthesis, the presence of the modified lysine backbone can impact the peptide's structure and interaction with biological targets in in vitro settings. The controlled assembly of peptide chains facilitated by compounds like this compound allows for the synthesis of peptides with specific sequences and structures, which are directly related to their potential biological functions and stability in various environments relevant to in vitro studies.

Utility in the Construction of Complex Organic Molecules

Beyond peptide synthesis, this compound is utilized in the synthesis of complex organic molecules and materials. Its structure, containing both protected amine sites and a phenylpropan-2-yl moiety, provides versatility for various coupling and functionalization reactions. The selective deprotection of the Boc groups under acidic conditions allows for the introduction of other chemical entities, enabling the construction of intricate molecular architectures. This makes it a valuable intermediate in multi-step synthesis pathways aimed at creating diverse organic compounds.

Contributions to the Study of Protein Modifications and Interactions

As a protected derivative of lysine, an amino acid commonly involved in post-translational modifications in proteins, this compound can serve as a tool in the study of protein modifications and interactions. Modified amino acids or their protected forms can be used as probes or building blocks to synthesize modified peptides or proteins, allowing researchers to investigate the impact of specific modifications on protein structure, function, and interactions with other biomolecules.

Challenges and Future Directions in 6n7g3us2ah Research

Addressing Radical Stability Issues of Phenylpropan-2-yl-Derived Intermediates

The synthesis of Bis(tert-butoxycarbonyl) Lisdexamfetamine (B1249270) involves the coupling of a protected lysine (B10760008) derivative with D-amphetamine, which has a phenylpropan-2-yl structure. A key challenge in reactions involving phenylpropan-2-yl moieties is the stability of intermediates, particularly carbocations that can be formed. The 2-phenylpropan-2-yl carbocation's stability is influenced by substitution at the alpha-position and in the aromatic ring, as well as by solvation. cas.cz While tertiary carbocations are generally stable, side reactions can occur. For instance, in the presence of strong acids or during certain reaction conditions, the formation of radical intermediates or rearrangement products can lead to impurities. rsc.org

Research in related chemistries highlights the importance of controlling reaction conditions to maintain the integrity of the phenylpropan-2-yl group. The stability of the carbocation is a critical factor; for example, in etherification reactions, a defined stability window for the carbocation is necessary to prevent its degradation. rsc.org The use of specific catalysts and controlled temperatures can minimize the formation of undesired byproducts.

Strategies for Enhancing Stereochemical Purity and Preventing Racemization During Deprotection

Maintaining the stereochemical integrity of both the lysine and amphetamine moieties is critical for the efficacy of the final drug product. The synthesis of Bis(tert-butoxycarbonyl) Lisdexamfetamine involves chiral centers that are susceptible to racemization, particularly during the coupling and deprotection steps. google.com The deprotection of the Boc groups, typically under acidic conditions, can create harsh environments where racemization can occur. jk-sci.com

Several strategies are employed to mitigate racemization. The use of specific coupling agents, such as alkyl phosphonic acid anhydrides, has been shown to lead to almost quantitative conversion with no detectable racemization. google.com Additionally, performing reactions at lower temperatures can help preserve the stereochemistry. For the deprotection step, careful selection of the acid and solvent system, as well as controlling the reaction time and temperature, is crucial to prevent the loss of stereochemical purity. google.com For instance, the use of methanesulfonic acid in an appropriate solvent is a common method for the deprotection of the Boc groups in the final stages of lisdexamfetamine synthesis. newdrugapprovals.orggoogle.com

Table 1: Parameters for Deprotection of Bis(tert-butoxycarbonyl) Lisdexamfetamine

ParameterConditionReference
Deprotecting AgentMethanesulfonic Acid newdrugapprovals.orggoogle.com
SolventTetrahydrofuran (B95107) (THF) mdpi.comresearchgate.net
Temperature50 °C mdpi.comresearchgate.net
Reaction Time6 hours mdpi.comresearchgate.net

Process Intensification and Scalability Considerations

The large-scale production of pharmaceuticals like lisdexamfetamine necessitates efficient and scalable synthetic processes. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes.

Development of Novel Solvent Systems for Optimized Reaction Performance

The choice of solvent is critical in chemical synthesis, affecting reaction rates, yields, and impurity profiles. springernature.com In the context of solid-phase peptide synthesis (SPPS), which shares similarities with the synthesis of Bis(tert-butoxycarbonyl) Lisdexamfetamine, solvents like N,N-dimethylformamide (DMF) have traditionally been used. researchgate.netacs.org However, due to safety and environmental concerns, there is a growing interest in developing greener and more effective solvent systems. researchgate.netacs.org

Recent research has explored binary solvent mixtures and alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) for peptide synthesis. researchgate.netacs.org For the synthesis of the Boc-protected lisdexamfetamine intermediate, dichloromethane (B109758) and 1,4-dioxane (B91453) have been utilized. newdrugapprovals.orgdrugapprovalsint.com The development of novel solvent systems that enhance solubility of reactants and facilitate purification while being environmentally benign is a key area for future research. researchgate.net

Table 2: Solvents Used in the Synthesis of Lisdexamfetamine and its Protected Intermediates

Synthesis StepSolvent(s)Reference
CouplingDichloromethane, 1,4-Dioxane newdrugapprovals.orgdrugapprovalsint.com
DeprotectionTetrahydrofuran (THF) mdpi.comresearchgate.net
Alternative SPPS Solvents2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate researchgate.netacs.org

Exploration of New Derivatization Pathways and Their Mechanistic Implications

Derivatization is a chemical process where a compound is transformed into a new, related compound, or a derivative. This can be done to alter the properties of the molecule for analytical purposes or to create new therapeutic agents. frontiersin.orgnih.gov In the context of Bis(tert-butoxycarbonyl) Lisdexamfetamine, derivatization could be explored to create novel prodrugs with different release profiles or to facilitate analysis.

The synthesis of lisdexamfetamine itself is a form of derivatization of amphetamine. google.com Future research could explore the use of different amino acids or linker molecules to create new prodrugs with tailored pharmacokinetic properties. epo.orgwipo.int Understanding the enzymatic cleavage mechanisms of these new derivatives would be crucial for their development. nih.gov For instance, the use of non-standard amino acids could potentially slow down the in vivo breakdown of the prodrug, leading to a more sustained release of amphetamine. epo.org

Unveiling Novel Applications in Diverse Chemical and Biological Disciplines

While the primary application of Bis(tert-butoxycarbonyl) Lisdexamfetamine is as an intermediate in drug manufacturing, its nature as a protected amino acid derivative opens up possibilities for other applications. Protected amino acids are used in various fields, including the development of drug delivery systems. nih.govacs.orgrsc.org

For example, protected amino acid-based hydrogels are being investigated for the controlled release of drugs. nih.govacs.org The self-assembly properties of these molecules can be harnessed to create biocompatible materials for therapeutic use. nih.govacs.org Furthermore, the principles of using amino acid derivatives as drug carriers could be applied to other therapeutic agents, enhancing their delivery and efficacy. The exploration of such novel applications could lead to the development of new technologies in drug delivery and materials science. google.comwipo.int

Q & A

Q. How should researchers design initial experiments to investigate the physicochemical properties of 6N7G3US2AH?

Methodological Answer : Begin with a pre-experimental design to establish baseline properties (e.g., solubility, stability) using controlled variables. Use descriptive methods for preliminary data collection, such as spectroscopy or chromatography, ensuring alignment with IUPAC standards for compound characterization . Validate measurements with triplicate trials to account for instrumental variability. For hypothesis generation, employ exploratory research frameworks to identify key variables for deeper investigation .

Q. What strategies are effective for conducting a literature review to identify gaps in existing studies on this compound?

Methodological Answer : Adopt a systematic bibliometric analysis to map existing research, focusing on databases like PubMed or Scopus. Use Boolean search terms combining "this compound" with domain-specific keywords (e.g., "synthesis pathways," "mechanistic studies"). Annotate unresolved contradictions (e.g., conflicting solubility data) and prioritize gaps linked to theoretical frameworks, such as unexplained reaction kinetics .

Q. How can researchers define measurable variables for studying this compound’s bioactivity?

Methodological Answer : Operationalize variables using IC50/EC50 values for dose-response assays, ensuring alignment with pharmacological standards. For in vitro studies, standardize cell lines and incubation conditions to minimize confounding factors. Include positive and negative controls (e.g., known inhibitors) to validate assay reliability .

Advanced Research Questions

Q. What factorial design approaches optimize the analysis of multi-variable interactions in this compound synthesis?

Methodological Answer : Implement a full factorial design to test interactions between variables like temperature, catalyst concentration, and reaction time. Use ANOVA to identify significant effects and interactions. For complex systems, fractional factorial designs reduce experimental runs while retaining statistical power. Tools like COMSOL Multiphysics can simulate interactions computationally before lab validation .

Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved?

Methodological Answer : Apply error-source triangulation :

  • Replicate experiments using alternative methodologies (e.g., HPLC vs. spectrophotometry).
  • Analyze environmental discrepancies (e.g., buffer composition, temperature control).
  • Use meta-analysis to compare datasets across studies, identifying methodological outliers. Report uncertainties in measurement protocols (e.g., ±0.1 pH tolerance) .

Q. What theoretical frameworks are suitable for contextualizing this compound’s mechanism of action in enzymatic inhibition?

Methodological Answer : Integrate molecular docking simulations with kinetic theory (e.g., Michaelis-Menten models) to predict binding affinities and inhibitory pathways. Validate predictions with mutagenesis studies or X-ray crystallography. Link findings to broader biochemical theories, such as allosteric regulation or competitive inhibition, to refine mechanistic hypotheses .

Q. How can AI-driven automation enhance experimental reproducibility in this compound research?

Methodological Answer : Deploy smart laboratory systems for autonomous data collection and real-time adjustments. For example, machine learning algorithms can optimize reaction conditions by iterating through parameter combinations (e.g., Bayesian optimization). Ensure transparency by documenting training datasets and validation protocols .

Data Analysis & Validation

Q. What statistical methods address non-normal distributions in this compound toxicity data?

Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) for skewed datasets. For dose-dependent toxicity, apply probit or logit regression. Validate models with bootstrapping to estimate confidence intervals. Raw data should be archived in appendices, with processed data (e.g., normalized values) presented in main analyses .

Q. How should researchers reconcile discrepancies between computational predictions and empirical results for this compound?

Methodological Answer : Conduct sensitivity analyses to identify assumptions in computational models (e.g., force field parameters in molecular dynamics). Cross-validate with experimental data using Bland-Altman plots or concordance correlation coefficients. Refine models iteratively, prioritizing variables with the highest predictive error .

Research Design & Limitations

Q. What quasi-experimental designs are appropriate for evaluating this compound’s long-term stability in environmental samples?

Methodological Answer : Use a pretest-posttest design with non-equivalent control groups (e.g., samples stored under varying climatic conditions). Monitor degradation via mass spectrometry at fixed intervals. Address confounding variables (e.g., microbial activity) through stratified sampling .

Q. How can interdisciplinary approaches resolve methodological constraints in this compound research?

Methodological Answer : Combine survey data (e.g., researcher-reported protocols) with digital trace data (e.g., lab equipment logs) to audit procedural inconsistencies. Develop conceptual frameworks that integrate chemical, biological, and computational dimensions, ensuring alignment with FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.